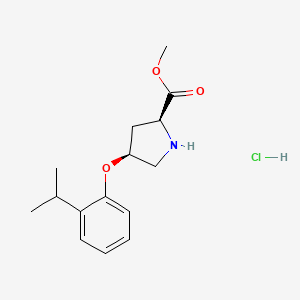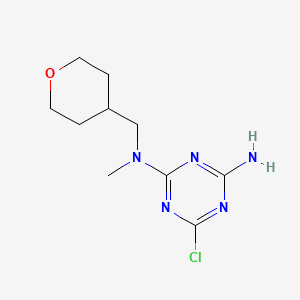
6-Chloro-N~2~-methyl-N~2~-(tetrahydro-2H-pyran-4-ylmethyl)-1,3,5-triazine-2,4-diamine
Vue d'ensemble
Description
6-Chloro-N~2~-methyl-N~2~-(tetrahydro-2H-pyran-4-ylmethyl)-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C10H16ClN5O and its molecular weight is 257.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-N~2~-methyl-N~2~-(tetrahydro-2H-pyran-4-ylmethyl)-1,3,5-triazine-2,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-N~2~-methyl-N~2~-(tetrahydro-2H-pyran-4-ylmethyl)-1,3,5-triazine-2,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Engineering and Structural Analysis
Research in crystal engineering utilizes compounds similar to 6-Chloro-N2-methyl-N2-(tetrahydro-2H-pyran-4-ylmethyl)-1,3,5-triazine-2,4-diamine for the design and synthesis of new crystalline structures. For instance, studies have been conducted on surrogates of 2,2′-Bipyridine designed to chelate Ag(I), creating metallotectons to engineer hydrogen-bonded crystals. Such compounds incorporate diaminotriazinyl (DAT) groups that play a primary role in determining observed structures through multiple coordinative interactions and hydrogen bonds (Duong et al., 2011).
Metal Complex Synthesis
The synthesis and characterization of copper(II) complexes with di-substituted s-triazine-based ligands have been explored, highlighting the structural diversity and potential applications of these complexes in various fields, including catalysis and materials science (Chu et al., 2011).
Microwave-Assisted Synthesis
Microwave-assisted synthesis techniques have been applied to synthesize N2,N4,N6-Tris(1H-pyrazolyl)-1,3,5-triazine-2,4,6-triamines, demonstrating the efficiency of microwave irradiation in facilitating the synthesis of complex triazine derivatives under solvent-free conditions (Díaz‐Ortiz et al., 2005).
Drug Delivery Systems
Investigations into drug delivery systems have utilized triazine derivatives for encapsulating lipophilic pyrenyl derivatives in a water-soluble metalla-cage, showcasing the potential of triazine-based compounds in the development of novel drug delivery mechanisms (Mattsson et al., 2010).
Propriétés
IUPAC Name |
6-chloro-2-N-methyl-2-N-(oxan-4-ylmethyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN5O/c1-16(6-7-2-4-17-5-3-7)10-14-8(11)13-9(12)15-10/h7H,2-6H2,1H3,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLWJKWFESNAQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCOCC1)C2=NC(=NC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N~2~-methyl-N~2~-(tetrahydro-2H-pyran-4-ylmethyl)-1,3,5-triazine-2,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



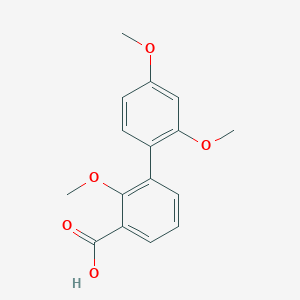
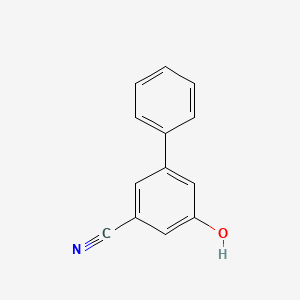
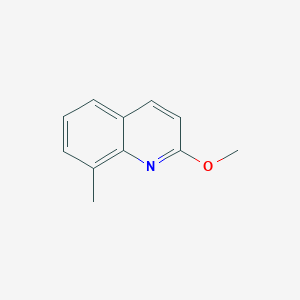
![4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B1456129.png)
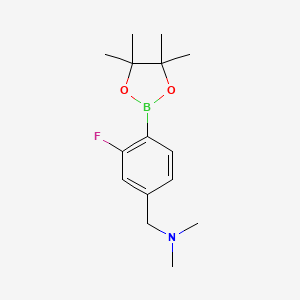

![3-{[2-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1456134.png)

![4-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1456138.png)
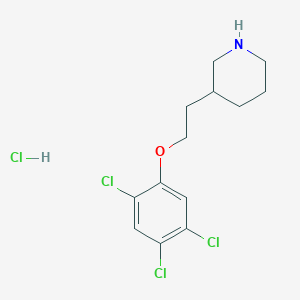
![2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456141.png)
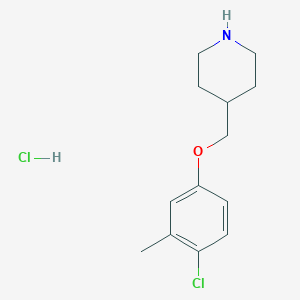
![Methyl (2S,4S)-4-[4-(tert-butyl)-2-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456145.png)
